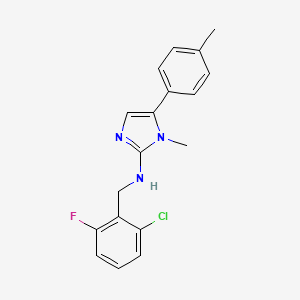![molecular formula C28H19BrN2O4 B11565373 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11565373.png)
4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound that features a benzoxazole core, a methoxyphenyl group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzoxazole Core: This step involves the condensation of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Imino Linkage: This step involves the reaction of the benzoxazole derivative with an appropriate aldehyde to form the imino linkage.
Introduction of the Bromobenzoate Moiety: The final step involves the esterification of the phenolic group with 4-bromobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino linkage, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a fluorescent probe due to the benzoxazole core, which exhibits fluorescence properties. It can be used to study biological processes such as protein-ligand interactions and cellular imaging.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The benzoxazole core can interact with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The bromobenzoate moiety can undergo substitution reactions, allowing the compound to form covalent bonds with its targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: This compound shares a similar structure but lacks the bromobenzoate moiety.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound features a methoxyphenyl group and an imino linkage but differs in the core structure.
Uniqueness
4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate is unique due to the combination of the benzoxazole core, methoxyphenyl group, and bromobenzoate moiety
Properties
Molecular Formula |
C28H19BrN2O4 |
|---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
[4-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H19BrN2O4/c1-33-24-4-2-3-20(15-24)27-31-25-16-22(11-14-26(25)35-27)30-17-18-5-12-23(13-6-18)34-28(32)19-7-9-21(29)10-8-19/h2-17H,1H3 |
InChI Key |
ZWFMURQHPNMBPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11565296.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11565298.png)
![(1S,2S,3aR)-2-(4-fluorophenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11565300.png)
![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11565302.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11565303.png)
![2-[bis(4-methylphenyl)methyl]-2-bromo-1H-indene-1,3(2H)-dione](/img/structure/B11565307.png)
![(4Z)-2-phenyl-4-[2-(thiophen-2-yl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11565313.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B11565325.png)
![N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B11565327.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methylphenyl)benzenesulfonamide](/img/structure/B11565333.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide](/img/structure/B11565336.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11565344.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B11565350.png)
